molecular formula C26H35N3O3S B289315 6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B289315
M. Wt: 469.6 g/mol
InChI Key: BQULUJPDYJNBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, 6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide blocks the activation and proliferation of B-cells, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit BTK phosphorylation and downstream signaling pathways in B-cells, leading to reduced cell proliferation and increased apoptosis. In addition, 6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are known to promote tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its high potency and selectivity for BTK, which allows for effective inhibition of B-cell signaling pathways. However, one limitation of 6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

Future studies on 6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may focus on its potential use in combination with other agents for the treatment of B-cell malignancies. In addition, further investigation into the mechanisms of action of 6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may provide insights into the development of new therapies for B-cell malignancies. Finally, clinical trials of 6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in larger patient populations may provide more information on its safety and efficacy.

Synthesis Methods

The synthesis of 6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a multi-step process that includes the reaction of 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene with tert-butylamine, followed by the reaction with 2-methoxyphenylacetic acid, and then with pyrrolidine-1-carboxylic acid. The final product is obtained after purification by chromatography.

Scientific Research Applications

6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown potent anti-tumor activity and has been found to be well-tolerated.

properties

Molecular Formula

C26H35N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C26H35N3O3S/c1-26(2,3)17-11-12-18-21(15-17)33-25(28-22(30)16-29-13-7-8-14-29)23(18)24(31)27-19-9-5-6-10-20(19)32-4/h5-6,9-10,17H,7-8,11-16H2,1-4H3,(H,27,31)(H,28,30)

InChI Key

BQULUJPDYJNBND-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3OC)NC(=O)CN4CCCC4

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3OC)NC(=O)CN4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.